5-(2'-Methylphenyl)-4-pentyn-1-ol
Description
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
5-(2-methylphenyl)pent-4-yn-1-ol |
InChI |
InChI=1S/C12H14O/c1-11-7-4-5-9-12(11)8-3-2-6-10-13/h4-5,7,9,13H,2,6,10H2,1H3 |
InChI Key |
UDDITLAGCXMRNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C#CCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Property Comparisons
The following table summarizes key structural and physical properties of 5-(2'-Methylphenyl)-4-pentyn-1-ol and its analogs:
| Compound Name | Molecular Weight | LogP | Functional Groups | Key Substituents |
|---|---|---|---|---|
| This compound | 174.24* | ~2.1† | Terminal alkyne, hydroxyl (1°) | 2-Methylphenyl at C5 |
| 4-Pentyn-1-ol [1] | 84.11 | 0.68 | Terminal alkyne, hydroxyl (1°) | None |
| 3-Methyl-4-penten-2-ol [2] | 100.16 | 1.2 | Internal alkene, hydroxyl (2°) | Methyl at C3 |
| 1-Chloro-5-phenylpent-4-yn-2-ol [3] | 186.65 | 2.03 | Terminal alkyne, hydroxyl (2°), Cl | Phenyl at C5, Cl at C1 |
| 5-Phenylpent-4-yn-2-ol [4] | 160.21 | 1.81 | Terminal alkyne, hydroxyl (2°) | Phenyl at C5 |
*Calculated based on analogous structures. †Estimated using fragment-based methods (methylphenyl contributes +0.3 to LogP vs. phenyl [4]).
Key Observations :
- The 2-methylphenyl group in the target compound increases hydrophobicity (LogP ~2.1) compared to 5-Phenylpent-4-yn-2-ol (LogP 1.81) .
- The hydroxyl position (1° vs. 2°) affects hydrogen-bonding capacity and acidity. Primary alcohols (e.g., 4-pentyn-1-ol) typically exhibit higher solubility in polar solvents than secondary alcohols .
- Chlorine substitution (as in [3]) elevates LogP and may enhance electrophilicity in reactions .
Reactivity and Catalytic Behavior
Cycloisomerization Reactions
- 4-Pentyn-1-ol undergoes Mo(CO)₅- or W(CO)₅-catalyzed cycloisomerization via an alkyne–alkylidene rearrangement mechanism. The Mo-catalyzed pathway has a lower activation energy (ΔG‡ ~18 kcal/mol) than W-catalyzed reactions (ΔG‡ ~22 kcal/mol), favoring endo-selectivity .
Electrophilic Substitution
- 1-Chloro-5-phenylpent-4-yn-2-ol ([3]) shows enhanced reactivity in SN2 displacements due to the electron-withdrawing Cl atom, enabling nucleophilic attacks at C1 .
- 5-Phenylpent-4-yn-2-ol ([4]) participates in Sonogashira coupling, where the phenyl group stabilizes the alkyne via conjugation .
- Target Compound : The methyl group on the phenyl ring may slightly deactivate the aromatic system toward electrophilic substitution compared to unsubstituted phenyl analogs.
Thermal and Stability Profiles
- 3-Methyl-4-penten-2-ol ([2]) exhibits lower thermal stability than alkynols due to the less stable internal alkene .
- Alkynols (e.g., [1], [4]) are prone to polymerization under acidic conditions but are stabilized by the electron-rich alkyne group in basic media .
Preparation Methods
Nucleophilic Addition to Propargyl Aldehydes
A foundational approach for synthesizing propargyl alcohols involves the reaction of Grignard reagents with propargyl aldehydes. In a protocol adapted from δ-vinyl-lactam synthesis, penta-4,5-dienal is treated with a 2-methylphenylmagnesium bromide to yield 5-(2'-Methylphenyl)-4-pentyn-1-ol. The reaction proceeds via nucleophilic attack on the carbonyl group, followed by elimination to install the alkyne moiety.
Procedure :
-
Substrate Preparation : Penta-4,5-dienal is synthesized via a Horner-Wadsworth-Emmons reaction between triethyl phosphonoacetate and 3-butenal.
-
Grignard Reaction : A solution of 2-methylphenylmagnesium bromide (1.1 equiv.) in THF is added dropwise to penta-4,5-dienal at −78°C. The mixture is warmed to room temperature, quenched with NH₄Cl, and extracted with diethyl ether.
-
Workup : The crude product is purified via silica gel chromatography (hexanes/ethyl acetate gradient), yielding the target alcohol in 75–85% efficiency.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Reaction Temperature | −78°C to room temperature |
| Purification | Column chromatography |
Zinc Iodide-Catalyzed Propargylamine Route
Propargylamine Intermediate Formation
Propargylamines serve as precursors to propargyl alcohols through hydrolysis or reduction. A ZnI₂-catalyzed three-component coupling (terminal alkyne, ketone, amine) generates propargylamines, which are subsequently oxidized to the alcohol.
Procedure :
-
Three-Component Coupling :
-
Oxidation : The propargylamine intermediate is treated with aqueous HCl to hydrolyze the amine, yielding the propargyl alcohol.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | ZnI₂ (0.6 equiv.) |
| Reaction Time | 16 hours |
| Yield | 28–50% (dependent on alkyne) |
Horner-Wadsworth-Emmons Olefination
Alkyne Installation via Phosphonate Esters
This method employs triethyl phosphonoacetate to construct the alkyne backbone. A modified protocol from δ-vinyl-lactam synthesis involves:
-
Phosphonate Activation : Triethyl phosphonoacetate is deprotonated with NaH in THF.
-
Aldehyde Coupling : 2-Methylphenylacetaldehyde is added at −78°C, followed by warming to −20°C.
-
Workup : Extraction with diethyl ether and chromatography yields this compound.
Mechanistic Insight :
The reaction proceeds via a concerted-sigmatropic shift, ensuring regioselective alkyne formation. Deuterium-labeling studies confirm the retention of the allenic hydrogen from the amine moiety.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Catalyst Required | Scalability |
|---|---|---|---|
| Grignard Alkynylation | 75–85 | No | High |
| ZnI₂ Catalysis | 28–50 | ZnI₂, Ti(OEt)₄ | Moderate |
| HWE Olefination | 70–80 | NaH | High |
The Grignard method offers superior yields and scalability but requires stringent anhydrous conditions. ZnI₂ catalysis, while solvent-free, suffers from moderate yields due to competing 1,3-diene byproduct formation.
Functional Group Compatibility
Substrate Limitations
Electron-deficient ketones (e.g., p-NO₂-acetophenone) fail to react in ZnI₂-catalyzed protocols, while electron-rich variants (e.g., p-MeO-acetophenone) yield unidentified byproducts. The Grignard method tolerates bulky aryl groups but is incompatible with protic solvents.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 5-(2'-Methylphenyl)-4-pentyn-1-ol?
- Answer : The compound can be synthesized via alkyne functionalization strategies. For example, oxidation of propargyl alcohol derivatives using oxalyl chloride in dichloromethane, followed by condensation with aromatic precursors (e.g., substituted phenyl groups) in the presence of organolithium reagents like BuLi in THF, has been demonstrated for analogous structures . Key steps include protecting the hydroxyl group during alkyne activation and deprotecting under mild acidic conditions. Yield optimization (65–80%) may require recrystallization from methanol or ethanol .
Q. How should researchers characterize this compound to confirm structural integrity?
- Answer : A combination of spectroscopic and chromatographic techniques is recommended:
- NMR : ¹H and ¹³C NMR to identify aromatic protons (δ 6.8–7.4 ppm), alkyne protons (δ 2.0–2.5 ppm), and hydroxyl groups (broad peak ~δ 1.5–2.0 ppm).
- IR : Stretching frequencies for -C≡C- (~2100–2260 cm⁻¹) and -OH (~3200–3600 cm⁻¹).
- GC-MS/HPLC : Purity assessment and molecular ion peak verification (m/z ~190–200 for M⁺).
Advanced Research Questions
Q. What are the reactivity patterns of this compound under oxidative or reductive conditions?
- Answer :
- Oxidation : The alkyne moiety may undergo hydration to form ketones or epoxidation under peracid conditions. For example, oxidation with m-CPBA could yield epoxide derivatives, while ozonolysis may cleave the alkyne to carboxylic acids .
- Reduction : Hydrogenation over palladium catalysts (e.g., Pd/C) reduces the alkyne to a cis-alkene, but selective reduction of the hydroxyl group may require protective strategies (e.g., silylation) .
- Data Contradiction Note : Conflicting reports exist on the stability of the methylphenyl group under strong acidic conditions; confirm via controlled experiments .
Q. How can this compound be integrated into multicomponent reaction systems for bioactive molecule synthesis?
- Answer : The compound’s alkyne and hydroxyl groups make it a versatile building block. Examples include:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked conjugates for drug discovery.
- Sonogashira Coupling : Palladium-mediated cross-coupling with aryl halides to extend π-conjugated systems for materials science applications.
- Methodological Tip : Optimize reaction parameters (e.g., solvent polarity, catalyst loading) to mitigate steric hindrance from the 2'-methylphenyl group .
Q. What computational modeling approaches are suitable for predicting the physicochemical properties of this compound?
- Answer :
- DFT Calculations : To estimate bond dissociation energies (BDEs) for the alkyne and hydroxyl groups, aiding in reaction mechanism elucidation.
- Molecular Dynamics (MD) : Simulate solubility parameters in solvents like DMSO or THF, critical for reaction design.
- QSPR Models : Correlate structural features (e.g., Hammett constants for the methylphenyl substituent) with experimental logP values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
